N-[(5-fluoropyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine
Description
N-[(5-fluoropyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine is a compound that belongs to the class of fluorinated pyridines. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications.
Properties
IUPAC Name |
N-[(5-fluoropyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c15-11-5-10(6-16-8-11)7-17-14-12-3-1-2-4-13(12)18-9-19-14/h5-6,8-9H,1-4,7H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMNZFQSWRPESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)NCC3=CC(=CN=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(5-fluoropyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed reaction between a boronic acid and a halogenated pyridine . The reaction conditions typically include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is carried out under mild conditions, making it suitable for the synthesis of various pyridine derivatives.
Chemical Reactions Analysis
N-[(5-fluoropyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(5-fluoropyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: It is investigated for its potential therapeutic applications, including its use as an anti-cancer agent.
Industry: It is used in the development of new agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(5-fluoropyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme and preventing its activity. This can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[(5-fluoropyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazolin-4-amine can be compared with other similar compounds, such as:
Bis((5-fluoropyridin-3-yl)methyl)amine: This compound also contains a fluorinated pyridine ring and is used in similar applications.
5-Bromo-2-methylpyridin-3-amine: This compound is used as a starting material for the synthesis of various pyridine derivatives.
The uniqueness of this compound lies in its specific structure and the presence of both a fluorinated pyridine ring and a tetrahydroquinazoline moiety, which contribute to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
